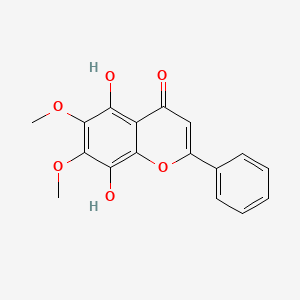

5,8-Dihydroxy-6,7-dimethoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dihydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)14(20)17(16)22-2/h3-8,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSYNUMMIWXLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223451 | |

| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73202-52-5 | |

| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073202525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Enigma of 5,8-Dihydroxy-6,7-dimethoxyflavone: A Technical Guide on a Putative Natural Compound

Disclaimer: Extensive research into scientific literature and chemical databases has not identified any documented natural sources for 5,8-Dihydroxy-6,7-dimethoxyflavone. The following technical guide is presented as a template to showcase the desired content and structure for researchers, scientists, and drug development professionals. The data, protocols, and pathways described herein are illustrative, drawing upon established knowledge of structurally similar, naturally occurring flavonoids.

This guide explores the potential botanical origins, hypothetical quantitative data, standardized experimental protocols for isolation, and plausible biological activities of 5,8-Dihydroxy-6,7-dimethoxyflavone. This framework is intended to serve as a methodological blueprint for the investigation of this, or other novel, flavonoids.

Potential Natural Sources

While 5,8-Dihydroxy-6,7-dimethoxyflavone has not been isolated from a natural source, flavonoids with similar substitution patterns on the A-ring are found in various plant families. Notably, the Lamiaceae (mint family) and Asteraceae (aster family) are rich sources of highly oxygenated and methoxylated flavones. For instance, Mentha aquatica is known to produce 5,6-Dihydroxy-7,8,4'-trimethoxyflavone, a human metabolite of tangeretin[1]. Furthermore, 5,8-dihydroxy-7,4'-dimethoxyflavone has been reported in Artemisia minor, Helicteres angustifolia, and Helicteres isora[2]. Therefore, future phytochemical screenings for the target compound could logically begin with species within these families.

Quantitative Data Summary

To provide a comparative framework, the following table presents hypothetical quantitative data for 5,8-Dihydroxy-6,7-dimethoxyflavone, based on typical yields of minor flavonoids from dried plant material.

| Plant Source (Hypothetical) | Part of Plant | Extraction Method | Yield of Crude Extract (%) | Concentration of Compound (mg/g of extract) |

| Salvia officinalis | Leaves | Maceration with Methanol (B129727) | 12.5 | 0.5 - 1.2 |

| Artemisia annua | Aerial Parts | Soxhlet Extraction with Ethanol | 10.2 | 0.3 - 0.9 |

| Mentha longifolia | Leaves | Ultrasound-Assisted Extraction | 15.8 | 0.8 - 1.5 |

Note: This data is illustrative and intended for planning purposes only. Actual yields would need to be determined experimentally.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and purification of a target flavone (B191248) from a plant matrix.

Plant Material Preparation and Extraction

-

Plant Material: Air-dried and powdered leaves (1 kg) of the source plant.

-

Extraction Solvent: 80% Methanol in water.

-

Procedure:

-

Macerate the powdered plant material in the extraction solvent (1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Fractionation of the Crude Extract

-

Procedure:

-

Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Isolation and Purification

-

Chromatographic Method: Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: Silica gel (60-120 mesh) for column chromatography and a C18 column for preparative HPLC.

-

Mobile Phase: A gradient solvent system, for example, starting with n-hexane:ethyl acetate and gradually increasing the polarity. For preparative HPLC, a mobile phase of methanol and water with a small percentage of formic acid is common.

-

Procedure:

-

Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography.

-

Collect fractions and analyze by TLC.

-

Pool fractions containing the compound of interest and subject them to preparative HPLC for final purification.

-

Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and UV-Vis Spectroscopy).

-

Biological Activity and Signaling Pathways

The biological activities of flavonoids are closely linked to their substitution patterns. The presence of hydroxyl and methoxy (B1213986) groups on the flavone core suggests that 5,8-Dihydroxy-6,7-dimethoxyflavone could exhibit antioxidant, anti-inflammatory, and cytotoxic properties.

A plausible mechanism of action for the anti-inflammatory effects of flavonoids involves the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

References

The Biosynthesis of 5,8-Dihydroxy-6,7-dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of 5,8-dihydroxy-6,7-dimethoxyflavone, a significant flavonoid compound. The document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction to 5,8-Dihydroxy-6,7-dimethoxyflavone

5,8-Dihydroxy-6,7-dimethoxyflavone, also known as skullcapflavone I, is a polymethoxylated 4'-deoxyflavone found in the roots of Scutellaria baicalensis Georgi (Baikal skullcap)[1]. This class of flavonoids is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[1]. The unique substitution pattern of the A-ring, with hydroxyl and methoxy (B1213986) groups at adjacent positions, arises from a specialized biosynthetic pathway that has evolved in the Scutellaria genus[2][3][4]. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this and related high-value compounds.

The Biosynthetic Pathway

The biosynthesis of 5,8-dihydroxy-6,7-dimethoxyflavone is a branch of the 4'-deoxyflavone pathway, which is predominantly active in the roots of Scutellaria baicalensis[2][4][5]. This pathway diverges from the general phenylpropanoid pathway and involves a series of enzymatic reactions, including condensation, cyclization, hydroxylation, and methylation.

The pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. Unlike the classic flavonoid pathway that proceeds through p-coumaroyl-CoA, the 4'-deoxyflavone pathway utilizes cinnamoyl-CoA directly[2][6]. A specialized set of enzymes then catalyzes the formation of the flavone (B191248) backbone and its subsequent modifications.

The key enzymatic steps are:

-

Cinnamoyl-CoA formation: Cinnamate-CoA ligase-like 7 (CLL-7) activates cinnamic acid to cinnamoyl-CoA[2][6].

-

Chalcone (B49325) synthesis: A root-specific chalcone synthase (CHS-2) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin (B1678385) chalcone[2][5].

-

Flavanone formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of pinocembrin chalcone to form the flavanone, pinocembrin[2][6].

-

Flavone synthesis: A specialized flavone synthase II (FNSII-2) converts pinocembrin to the flavone, chrysin (B1683763) (5,7-dihydroxyflavone)[2][4].

-

Hydroxylation at C6: Chrysin is hydroxylated at the 6-position by a flavone 6-hydroxylase (F6H), a cytochrome P450 enzyme (CYP82D1.1), to produce baicalein (B1667712) (5,6,7-trihydroxyflavone)[2][7].

-

Hydroxylation at C8: In a parallel step, chrysin can be hydroxylated at the 8-position by a flavone 8-hydroxylase (F8H), another cytochrome P450 enzyme (CYP82D2), to yield norwogonin (B192581) (5,7,8-trihydroxyflavone)[2][7]. The substrate specificity of SbF8H is high for chrysin[7].

-

Sequential Methylation: The final steps involve a series of O-methylations catalyzed by specific O-methyltransferases (OMTs). The production of 5,8-dihydroxy-6,7-dimethoxyflavone from a trihydroxylated precursor likely involves two distinct methylation events. While the exact sequence is a subject of ongoing research, evidence points to the involvement of two types of OMTs found in S. baicalensis roots: Type I (SbFOMTs) and Type II (SbPFOMTs)[1]. The co-expression of SbPFOMT5 and SbFOMT6 in yeast has been shown to produce skullcapflavone I from appropriate precursors[5]. SbPFOMT5 is known to be involved in methylation at the C6 and C8 positions, while SbFOMT6 is implicated in C7 methylation[1][5]. Based on the substrate specificities, a plausible route to 5,8-dihydroxy-6,7-dimethoxyflavone involves the 8-hydroxylation of a 6,7-methoxylated flavone or sequential methylation of a dihydroxylated precursor.

Quantitative Data

Quantitative data on the biosynthesis of 5,8-dihydroxy-6,7-dimethoxyflavone is limited. However, data on the concentrations of its precursors in Scutellaria baicalensis roots provide valuable insights into the metabolic flux of the pathway.

Table 1: Concentration of Key Flavonoid Precursors in Scutellaria baicalensis Roots

| Compound | Concentration (mg/g dry weight) | Tissue/Condition | Reference |

| Baicalein | 8.124 | Root, 10% PEG6000 drought stress | [8] |

| Baicalein | 7.502 | Root, 15% PEG6000 drought stress | [8] |

| Wogonin | Increased by 45.81% | Root, 5% PEG6000 vs. control | [8] |

| Baicalin | 124.96 | Root | [9] |

| Wogonoside | - | Root | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 5,8-dihydroxy-6,7-dimethoxyflavone biosynthetic pathway.

Heterologous Expression and Purification of O-Methyltransferases (OMTs) in E. coli

This protocol is a representative method for obtaining active OMT enzymes for in vitro characterization.

Objective: To express and purify recombinant Scutellaria baicalensis OMTs (e.g., SbPFOMT5, SbFOMT6) in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET-28a)

-

LB medium and agar (B569324) plates with appropriate antibiotics (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning: Synthesize the codon-optimized coding sequences of the target OMTs and clone them into the expression vector.

-

Transformation: Transform the recombinant plasmids into the E. coli expression strain.

-

Culture and Induction:

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Protein Purification:

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol describes a general method to determine the activity and substrate specificity of purified OMTs.

Objective: To measure the catalytic activity of a purified OMT with various flavonoid substrates.

Materials:

-

Purified OMT enzyme

-

Flavonoid substrates (e.g., baicalein, norwogonin, and other potential intermediates) dissolved in DMSO

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Methanol

-

HPLC system with a C18 column and a UV or MS detector

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, flavonoid substrate (e.g., 50-100 µM), and SAM (e.g., 200-500 µM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a few minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified OMT enzyme.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

As a negative control, run a parallel reaction with heat-inactivated enzyme or without the enzyme.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to precipitate the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Analysis:

-

Analyze the reaction products by reverse-phase HPLC.

-

Monitor the elution profile at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm).

-

Identify the product peak by comparing its retention time with that of an authentic standard (if available) and by mass spectrometry (MS) to confirm the addition of a methyl group.

-

Quantify the product formation based on a standard curve.

-

In Vitro Enzyme Assay for Flavone Hydroxylase Activity

This protocol is a representative method for characterizing the activity of flavone hydroxylases like F6H and F8H, which are cytochrome P450 enzymes.

Objective: To determine the hydroxylase activity of a recombinant flavone hydroxylase expressed in a microsomal fraction.

Materials:

-

Yeast or insect cell microsomal fraction containing the recombinant hydroxylase

-

Flavonoid substrate (e.g., chrysin) dissolved in DMSO

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Ethyl acetate (B1210297)

-

HPLC system

Procedure:

-

Reaction Setup:

-

In a glass tube, combine the assay buffer, microsomal protein, and flavonoid substrate.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

-

Enzyme Reaction:

-

Start the reaction by adding NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes) with shaking.

-

A control reaction without NADPH should be run in parallel.

-

-

Extraction:

-

Stop the reaction by adding ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper ethyl acetate layer containing the flavonoids.

-

Evaporate the solvent to dryness.

-

-

Analysis:

-

Resuspend the dried residue in methanol.

-

Analyze the products by HPLC as described for the OMT assay.

-

Identify the hydroxylated products by comparison with standards and by MS analysis.

-

Conclusion

The biosynthesis of 5,8-dihydroxy-6,7-dimethoxyflavone in Scutellaria baicalensis is a testament to the evolution of specialized metabolic pathways in plants. While the general framework of the 4'-deoxyflavone pathway is well-established, further research is needed to fully elucidate the kinetic properties of all the involved enzymes and the precise sequence of the final hydroxylation and methylation steps. The protocols and data presented in this guide provide a solid foundation for researchers aiming to explore this fascinating pathway, with potential applications in synthetic biology and drug development.

References

- 1. Two types of O‐methyltransferase are involved in biosynthesis of anticancer methoxylated 4′‐deoxyflavones in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 5. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4'-Deoxyflavones in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Root-specific flavones and critical enzyme genes involved in their synthesis changes due to drought stress on Scutellaria baicalensis [frontiersin.org]

- 9. maxapress.com [maxapress.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5,8-Dihydroxy-6,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the flavonoid 5,8-dihydroxy-6,7-dimethoxyflavone. Drawing from available scientific literature, this document details its known mechanisms of action, presents quantitative data on its bioactivity, and outlines the experimental protocols used for its screening. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Biological Activities and Quantitative Data

5,8-Dihydroxy-6,7-dimethoxyflavone has demonstrated a range of biological activities, with the most well-documented being its antioxidant and anti-inflammatory effects. While extensive quantitative data for this specific flavone (B191248) is limited, studies on structurally similar compounds provide valuable insights into its potential efficacy.

Antioxidant and Anti-inflammatory Activity

A key biological activity of 5,8-dihydroxy-4',7-dimethoxyflavone (DDF) is its ability to induce the expression of Heme Oxygenase-1 (HO-1), a crucial enzyme with antioxidant and anti-inflammatory properties. This induction has been observed to be time- and concentration-dependent in human cardiac fibroblasts (HCFs) and is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.[1][2] Pretreatment with the reactive oxygen species (ROS) scavenger N-acetyl cysteine (NAC) was found to attenuate the DDF-induced HO-1 expression.[1]

Table 1: Comparative Biological Activity of Structurally Similar Flavonoids

| Compound | Biological Activity | Cell Line/Model | IC50/EC50/Activity |

| 5,7-dimethoxyflavone (B190784) | Anticancer | HepG2 (Liver Cancer) | 25 µM[3][4] |

| 5,7-dihydroxy-3,4'-dimethoxyflavone | Anticancer | MCF-7 (Breast Cancer) | 50.98 ± 1.8 µM[2] |

| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | Anticancer | DU145 (Prostate Cancer) | ~25 µM (after 24h)[2] |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone | Anti-inflammatory (NO Production) | RAW 264.7 | EC50 of 9.9 µM[5] |

| 7,3´,4´-trihydroxyflavone | Antioxidant (ROS Scavenging) | RAW 264.7 | IC50: 2.71 µM[6] |

| 6,3´,4´-trihydroxyflavone | Anti-inflammatory (NO Production) | RAW 264.7 | IC50: 12.0 µM[6] |

Key Signaling Pathways

The biological effects of 5,8-dihydroxy-6,7-dimethoxyflavone and related flavonoids are mediated through the modulation of specific intracellular signaling pathways.

ROS/p38 MAPK/Nrf2 Signaling Pathway

The most clearly elucidated pathway for 5,8-dihydroxy-4',7-dimethoxyflavone involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This flavonoid induces the generation of reactive oxygen species (ROS), which in turn activates p38 Mitogen-Activated Protein Kinase (MAPK). Activated p38 MAPK then phosphorylates and promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of antioxidant genes, most notably Heme Oxygenase-1 (HO-1).

Caption: ROS/p38 MAPK/Nrf2 signaling pathway activated by 5,8-dihydroxy-6,7-dimethoxyflavone.

Experimental Protocols

This section details the methodologies for key experiments used in the screening of 5,8-dihydroxy-6,7-dimethoxyflavone's biological activity.

General Experimental Workflow for Biological Activity Screening

The initial screening of a compound like 5,8-dihydroxy-6,7-dimethoxyflavone typically follows a hierarchical approach, starting with in vitro assays to determine cytotoxicity and specific activities, followed by in vivo models to assess efficacy and safety.

Caption: General experimental workflow for screening the biological activity of a novel compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 5,8-dihydroxy-6,7-dimethoxyflavone on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

5,8-Dihydroxy-6,7-dimethoxyflavone (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of 5,8-dihydroxy-6,7-dimethoxyflavone (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of 5,8-dihydroxy-6,7-dimethoxyflavone in a model of acute inflammation.

Materials:

-

Wistar rats or Swiss albino mice

-

5,8-Dihydroxy-6,7-dimethoxyflavone (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Protocol:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (Indomethacin), and treatment groups receiving different doses of 5,8-dihydroxy-6,7-dimethoxyflavone. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To determine the effect of 5,8-dihydroxy-6,7-dimethoxyflavone on the expression and phosphorylation of key proteins in a signaling pathway (e.g., p38 MAPK, Nrf2).

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-Nrf2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

This technical guide provides a foundational understanding of the biological activities of 5,8-dihydroxy-6,7-dimethoxyflavone. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its quantitative bioactivities.

References

- 1. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

5,8-Dihydroxy-6,7-dimethoxyflavone CAS number and chemical properties

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5,8-Dihydroxy-6,7-dimethoxyflavone as specified in the query is not readily found in scientific literature. This guide will focus on the structurally similar and well-researched isomer, 5,8-Dihydroxy-7,4'-dimethoxyflavone (CAS Number: 89456-41-7) . This substitution is made to provide a comprehensive and data-rich resource.

Introduction

5,8-Dihydroxy-7,4'-dimethoxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a detailed overview of its chemical properties, synthesis, and key biological functions, with a focus on its role in cardioprotective and antifungal applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Data

5,8-Dihydroxy-7,4'-dimethoxyflavone possesses a core flavone (B191248) structure with hydroxyl groups at positions 5 and 8 of the A-ring, a methoxy (B1213986) group at position 7 of the A-ring, and a methoxy group at the 4' position of the B-ring.

| Property | Value | Reference |

| CAS Number | 89456-41-7 | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| IUPAC Name | 5,8-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | [1] |

| Synonyms | 5,8-dihydroxy-7,4'-dimethoxyflavone, DDF | [1] |

| Appearance | Yellow needles | [2] |

| Melting Point | 256°C (for the related isomer 5,4'-dihydroxy-6,7-dimethoxyflavone) | [2] |

| Solubility | Soluble in DMSO and Methanol | [3] |

Spectral Data:

| Data Type | Expected Characteristics |

| ¹H-NMR | Signals corresponding to aromatic protons on the A and B rings, methoxy group protons (typically around δ 3.8-4.0 ppm), and hydroxyl group protons. |

| ¹³C-NMR | Resonances for the carbonyl carbon (C-4) typically downfield, along with signals for the other carbons of the flavone skeleton and the methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

| UV-Vis (λmax) | Typically shows two major absorption bands in the UV-Vis region, characteristic of the flavonoid structure. For a related compound, 5,7-dimethoxyflavone, λmax values are 212, 264, and 306 nm.[3] |

Synthesis Workflow

The synthesis of flavones like 5,8-dihydroxy-7,4'-dimethoxyflavone generally proceeds via a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.

Biological Activities and Signaling Pathways

Cardioprotective Effects via Heme Oxygenase-1 (HO-1) Induction

5,8-Dihydroxy-7,4'-dimethoxyflavone has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. This induction is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.

References

The Therapeutic Potential of 5,8-Dihydroxy-6,7-dimethoxyflavone: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Future Directions

Abstract

5,8-Dihydroxy-6,7-dimethoxyflavone, a naturally occurring methoxyflavone, has emerged as a compound of significant interest in pharmacological research. This technical guide synthesizes the current preclinical evidence supporting its potential therapeutic applications, with a primary focus on its anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of its mechanisms of action, detailed experimental protocols from key studies, and quantitative data to inform future research and drug development efforts.

Introduction

5,8-Dihydroxy-6,7-dimethoxyflavone belongs to the flavonoid class of polyphenolic compounds, which are widely distributed in the plant kingdom. Flavonoids are recognized for their diverse biological activities, and methoxylated flavones, in particular, have garnered attention for their enhanced metabolic stability and bioavailability, making them promising candidates for therapeutic development. Structurally, 5,8-dihydroxy-6,7-dimethoxyflavone possesses a characteristic flavone (B191248) backbone with hydroxyl and methoxy (B1213986) groups at specific positions, which are crucial for its biological effects. This guide will delve into the preclinical data that underscores the therapeutic potential of this compound.

Potential Therapeutic Applications

Anticancer Activity

Preclinical studies have demonstrated the cytotoxic effects of 5,8-dihydroxy-6,7-dimethoxyflavone and related methoxyflavones against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.

One area of investigation has been its efficacy against human cervix carcinoma cells. Research has shown that 6,7-dimethoxy-5-hydroxyflavone, a closely related compound, can inhibit the proliferation of HeLa cells.[1] Furthermore, studies on other methoxyflavones have revealed potent cytotoxic effects against melanoma and colon cancer cell lines. For instance, 5,4'-dihydroxy-6,7-dimethoxyflavone has shown strong cytotoxic effects.[2]

The anticancer activity of a similar compound, 5,7-dimethoxyflavone (B190784), against liver cancer cells (HepG2) was found to be mediated by apoptosis induction, ROS generation, and cell cycle arrest at the Sub-G1 phase.[3][4]

Table 1: In Vitro Anticancer Activity of 5,8-Dihydroxy-6,7-dimethoxyflavone and Related Methoxyflavones

| Compound | Cell Line | Assay | Result | Reference |

| 6,7-dimethoxy-5-hydroxyflavone | HeLa (Cervix Carcinoma) | xCELLigence Assay | Inhibition of proliferation | [1] |

| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | IC50: 25 µM | [3] |

| 5,4'-dihydroxy-6,7-dimethoxyflavone | A2058 (Melanoma) | Cytotoxicity Assay | Strong cytotoxic effect | [2] |

| Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 (Colon Cancer) | Cell Viability Assay | 42% cell viability at 15 µM | [2] |

| Sudachitin (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone) | HCT-116 (Colorectal) | Cell Viability Assay | IC50: 56.23 µM (48h) | [2] |

| Sudachitin (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone) | HT-29 (Colorectal) | Cell Viability Assay | IC50: 37.07 µM (48h) | [2] |

Anti-inflammatory Effects

The anti-inflammatory properties of dihydroxy and dimethoxy flavones are well-documented and are attributed to their ability to modulate key inflammatory mediators. These compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), and the production of reactive oxygen species.[5][6]

Studies on 5,7-dimethoxyflavone have demonstrated its ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[7] These effects are believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways.[7] Animal models have further corroborated these findings, showing a reduction in paw edema in acute inflammation models.[7]

A related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062), has shown neuroprotective effects in rats with lead-induced neurotoxicity by exerting antioxidant and anti-inflammatory actions, including the reduction of TNF-α and IL-6 levels.[8]

Neuroprotective Potential

Emerging evidence suggests that methoxyflavones, including those structurally similar to 5,8-dihydroxy-6,7-dimethoxyflavone, possess neuroprotective properties. These effects are linked to their antioxidant, anti-inflammatory, and monoaminergic activities.[8]

In a study on lead-induced neurotoxicity in rats, 5,7-dihydroxy-3',4',5'-trimethoxyflavone was found to reverse cognitive and motor deficits by chelating lead, reducing oxidative stress, and mitigating inflammation in the hippocampus and cerebellum.[8]

Furthermore, in silico and in vivo studies on 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone in a mouse model of memory impairment suggested neuroprotective effects through the modulation of neurotransmission and inflammation.[9][10][11] These compounds were found to reduce levels of amyloid-beta (Aβ), IL-1β, IL-6, and TNF-α, while one of the compounds increased the level of brain-derived neurotrophic factor (BDNF).[9][10][11]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of 5,8-dihydroxy-6,7-dimethoxyflavone and related compounds are underpinned by their interaction with multiple cellular signaling pathways.

Anticancer Signaling Pathways

The anticancer activity of methoxyflavones often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. This leads to the activation of caspase cascades and programmed cell death. Furthermore, these compounds can induce cell cycle arrest, preventing the proliferation of cancer cells.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways. By inhibiting these pathways, methoxyflavones can suppress the expression of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-1β.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the anticancer activity of methoxyflavones.[3]

-

Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of 5,8-dihydroxy-6,7-dimethoxyflavone (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This protocol is based on a standard model for assessing acute inflammation.[6][12]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups: control (vehicle), positive control (e.g., Diclofenac), and test groups receiving different doses of 5,8-dihydroxy-6,7-dimethoxyflavone orally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Future Directions and Conclusion

The preclinical evidence strongly suggests that 5,8-dihydroxy-6,7-dimethoxyflavone is a promising candidate for further therapeutic development. Its multi-target effects on key signaling pathways involved in cancer, inflammation, and neurodegeneration highlight its potential as a versatile therapeutic agent.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream signaling pathways.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

In Vivo Efficacy in Disease Models: Evaluating its therapeutic efficacy in more advanced and relevant animal models of cancer, inflammatory diseases, and neurodegenerative disorders.

-

Toxicology Studies: Determining the safety profile and therapeutic window of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 5,8-Dihydroxy-6,7-dimethoxyflavone from Plant Extracts

Introduction

5,8-Dihydroxy-6,7-dimethoxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential pharmacological activities. Flavonoids, a diverse group of polyphenolic compounds, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anti-cancer properties. This application note provides a comprehensive and detailed protocol for the isolation and purification of 5,8-Dihydroxy-6,7-dimethoxyflavone from plant extracts, intended for researchers, scientists, and professionals in drug development. The methodology described herein is a synthesis of established techniques for flavonoid isolation from various botanical sources, including species from the Citrus and Artemisia genera, which are known to produce a variety of methoxyflavones.[1][2][3]

The protocol outlines a systematic workflow encompassing extraction, fractionation, and chromatographic purification, followed by characterization of the isolated compound. Adherence to this protocol will facilitate the efficient and reproducible isolation of 5,8-Dihydroxy-6,7-dimethoxyflavone for further biological and pharmacological evaluation.

Materials and Methods

Plant Material

-

Dried and powdered plant material (e.g., leaves, roots, or peels of a plant known to contain the target flavone).

Solvents and Reagents

-

Hexane (B92381) (analytical grade)

-

Chloroform (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Methanol (B129727) (analytical grade)

-

Ethanol (B145695) (analytical grade)

-

Dichloromethane (analytical grade)

-

Acetone (analytical grade)

-

Distilled water

-

Silica (B1680970) gel (60-120 mesh for column chromatography)

-

Pre-coated silica gel TLC plates (GF254)

-

Deuterated solvents for NMR spectroscopy (e.g., DMSO-d6)

-

Vanillin-sulfuric acid spray reagent

Apparatus

-

Soxhlet apparatus or large glass vessel for maceration

-

Rotary evaporator

-

Glass chromatography column

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

UV-Vis spectrophotometer

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Standard laboratory glassware

Experimental Workflow

The overall workflow for the isolation of 5,8-Dihydroxy-6,7-dimethoxyflavone is depicted in the following diagram.

Detailed Experimental Protocols

1. Extraction

Two common methods for the initial extraction of flavonoids from plant material are maceration and Soxhlet extraction.[2][4]

-

Maceration:

-

Soak the dried and powdered plant material (1 kg) in a suitable solvent such as methanol or ethanol (5 L) in a large glass vessel at room temperature for 72 hours with occasional stirring.

-

Filter the extract through a fine cloth or filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Soxhlet Extraction:

-

Place the dried and powdered plant material (500 g) in a thimble and place it in a Soxhlet extractor.

-

Initially, defat the material by extracting with hexane for 6-8 hours.[2]

-

Discard the hexane extract and subsequently extract the plant material with a more polar solvent like methanol or ethyl acetate for 12-24 hours.[2]

-

Concentrate the extract under reduced pressure using a rotary evaporator to yield the crude extract.

-

2. Fractionation

The crude extract is a complex mixture of compounds. Solvent-solvent fractionation is employed to separate compounds based on their polarity.

-

Suspend the crude extract (e.g., 100 g) in distilled water (500 mL).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and finally methanol.

-

For each solvent, perform the extraction three times (3 x 500 mL).

-

Combine the respective solvent layers and concentrate them using a rotary evaporator to obtain the different fractions. The ethyl acetate fraction is often enriched with flavonoids.[2]

3. Chromatographic Purification

-

Column Chromatography:

-

Prepare a silica gel slurry (60-120 mesh) in hexane and pack it into a glass column.

-

Load the selected fraction (e.g., ethyl acetate fraction, 10 g) adsorbed onto a small amount of silica gel onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Another option is a chloroform-acetone gradient.[5]

-

Collect the eluate in fractions of equal volume (e.g., 50 mL).

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., ethyl acetate:hexane, 1:3).[6]

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Pool the fractions that show a similar TLC profile and contain the target compound.

-

-

Preparative HPLC (Optional):

-

For final purification, the pooled fractions can be subjected to preparative HPLC.

-

The choice of column (normal or reverse-phase) and mobile phase will depend on the polarity of the compound.

-

4. Characterization of 5,8-Dihydroxy-6,7-dimethoxyflavone

The structure of the purified compound is elucidated using various spectroscopic techniques.

-

UV-Vis Spectroscopy: Dissolve a small amount of the isolated compound in methanol and record the UV spectrum. Flavones typically show two major absorption bands.

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to determine the complete structure of the compound. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule.[2]

Data Presentation

The quantitative data obtained during the isolation and characterization process should be summarized in tables for clarity and comparison.

Table 1: Extraction and Fractionation Yields

| Extraction/Fractionation Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Methanolic Extract | 1000 | 120 | 12.0 |

| Hexane Fraction | 120 | 25 | 20.8 |

| Chloroform Fraction | 120 | 15 | 12.5 |

| Ethyl Acetate Fraction | 120 | 30 | 25.0 |

| Methanolic Fraction | 120 | 45 | 37.5 |

Table 2: Chromatographic and Spectroscopic Data for 5,8-Dihydroxy-6,7-dimethoxyflavone

| Parameter | Value |

| TLC (Rf value) | 0.45 (Ethyl acetate:Hexane, 1:3) |

| UV λmax (MeOH) (nm) | 278, 335 |

| IR (KBr) νmax (cm⁻¹) | 3450 (-OH), 1650 (C=O), 1580 (C=C aromatic) |

| Mass (m/z) | [M]⁺ at 314 |

| ¹H NMR (DMSO-d6, δ ppm) | Specific proton chemical shifts |

| ¹³C NMR (DMSO-d6, δ ppm) | Specific carbon chemical shifts |

Signaling Pathway Visualization (Hypothetical)

While the primary focus of this protocol is on isolation, the purified 5,8-Dihydroxy-6,7-dimethoxyflavone can be used to study its effects on various cellular signaling pathways. Below is a hypothetical representation of a signaling pathway that could be investigated.

Conclusion

This application note provides a detailed and systematic protocol for the successful isolation and purification of 5,8-Dihydroxy-6,7-dimethoxyflavone from plant sources. The described methods of extraction, fractionation, and chromatography are robust and can be adapted for various plant materials. The subsequent characterization using spectroscopic techniques will ensure the positive identification of the target compound. This protocol serves as a valuable resource for researchers in natural product chemistry and drug discovery, enabling them to obtain high-purity 5,8-Dihydroxy-6,7-dimethoxyflavone for further investigation of its biological and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. web.usm.my [web.usm.my]

- 3. phcogj.com [phcogj.com]

- 4. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemical Synthesis of 5,8-Dihydroxy-6,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dihydroxy-6,7-dimethoxyflavone is a polysubstituted flavonoid of significant interest in medicinal chemistry and drug discovery. Flavonoids, a diverse group of polyphenolic compounds, are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of 5,8-dihydroxy-6,7-dimethoxyflavone suggests potential for unique pharmacological effects, making its chemical synthesis a key step for further investigation and development.

This document provides detailed protocols for a plausible synthetic route to 5,8-dihydroxy-6,7-dimethoxyflavone, based on established methodologies for flavonoid synthesis. It also includes representative quantitative data and a discussion of a relevant biological signaling pathway that may be modulated by this class of compounds.

Quantitative Data

| Data Type | Parameter | Value | Reference Compound |

| Mass Spectrometry | Molecular Ion (M+) | m/z 314 | 5,4'-dihydroxy-6,7-dimethoxyflavone |

| Key Fragments | m/z 299, 284, 271, 181, 121 | 5,4'-dihydroxy-6,7-dimethoxyflavone | |

| UV Spectroscopy | λmax (MeOH) | 208, 284, 334 nm | 5,4'-dihydroxy-6,7-dimethoxyflavone |

| Infrared Spectroscopy | νmax (nujol) | 3320, 1645, 1620, 1280, 1225, 1200 cm⁻¹ | 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone |

| ¹H NMR (CDCl₃) | δ (ppm) | 12.55 (1H, s, 5-OH), 7.54 (1H, dd), 7.41 (1H, d), 7.05 (1H, d), 6.59 (1H, s), 6.19 (1H, s), 4.12 (3H, s, OMe), 4.00 (3H, s, OMe), 3.98 (3H, s, OMe), 3.96 (3H, s, OMe) | Representative data for a polymethoxyflavone |

| ¹³C NMR (CDCl₃) | δ (ppm) | 182.96, 164.00, 152.97, 149.48, 146.94, 145.73, 136.58, 132.94, 123.25, 120.76, 115.12, 108.34, 106.95, 103.80, 103.77, 62.04, 61.69, 61.09, 56.03 | Representative data for a polymethoxyflavone |

Experimental Protocols

The synthesis of 5,8-dihydroxy-6,7-dimethoxyflavone can be achieved through a multi-step process involving the formation of a chalcone (B49325) intermediate followed by oxidative cyclization.

Synthetic Strategy Overview

The proposed synthetic route commences with a suitably substituted acetophenone, which undergoes a Claisen-Schmidt condensation with benzaldehyde (B42025) to yield a chalcone. This intermediate is then subjected to oxidative cyclization to form the final flavone (B191248) product. Protecting groups may be necessary for the hydroxyl functionalities to prevent unwanted side reactions and would be deprotected in the final step. For clarity, the following protocol outlines the core reactions.

Caption: Synthetic workflow for 5,8-Dihydroxy-6,7-dimethoxyflavone.

Protocol 1: Synthesis of 2'-Hydroxy-3',4'-dimethoxy-5',6'-dibenzyloxychalcone (Chalcone Intermediate)

-

Preparation of Reactants:

-

Dissolve 1 equivalent of 2-hydroxy-3,4-dimethoxy-5,6-dibenzyloxyacetophenone in absolute ethanol in a round-bottom flask.

-

Add 1.2 equivalents of freshly distilled benzaldehyde to the solution.

-

-

Reaction Initiation:

-

Slowly add a solution of 50% aqueous potassium hydroxide (B78521) (KOH) dropwise to the flask while stirring vigorously at room temperature.

-

A color change to deep red or orange is typically observed, indicating the formation of the chalcone anion.

-

-

Reaction Monitoring and Work-up:

-

Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

The chalcone will precipitate as a solid.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chalcone.

-

Dry the product under vacuum.

-

Protocol 2: Synthesis of 5,8-Dibenzyloxy-6,7-dimethoxyflavone (Flavone Formation)

-

Reaction Setup:

-

Dissolve 1 equivalent of the purified chalcone from Protocol 1 in dimethyl sulfoxide (B87167) (DMSO).

-

Add a catalytic amount of iodine (I₂) to the solution.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 100-120°C and stir for 3-6 hours.

-

Monitor the disappearance of the chalcone starting material by TLC.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude flavone by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Protocol 3: Deprotection to Yield 5,8-Dihydroxy-6,7-dimethoxyflavone

-

Reaction Setup:

-

Dissolve the purified 5,8-dibenzyloxy-6,7-dimethoxyflavone in a suitable solvent such as ethyl acetate or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

-

Reaction Conditions:

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

-

Work-up and Final Product Isolation:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain the final product, 5,8-dihydroxy-6,7-dimethoxyflavone.

-

Biological Context: Potential Signaling Pathway

Flavonoids are known to interact with various cellular signaling pathways. A closely related compound, 5,8-dihydroxy-4',7-dimethoxyflavone, has been shown to induce the expression of Heme Oxygenase-1 (HO-1), a crucial enzyme with antioxidant and anti-inflammatory properties. This induction is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.[1]

This pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress (e.g., from reactive oxygen species - ROS), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription. The p38 MAPK pathway is one of the upstream signaling cascades that can activate Nrf2.[1][2]

Caption: Proposed ROS/p38 MAPK/Nrf2 signaling pathway for HO-1 induction.

References

- 1. Induction of HO-1 by 5, 8-Dihydroxy-4′,7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

Application Note: HPLC-UV Method for the Quantification of 5,8-Dihydroxy-6,7-dimethoxyflavone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of 5,8-Dihydroxy-6,7-dimethoxyflavone in various sample matrices, such as plant extracts and pharmaceutical formulations, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction:

5,8-Dihydroxy-6,7-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust, sensitive, and specific method for this purpose. Flavonoids typically exhibit strong UV absorbance, making this a suitable analytical technique.[1] This application note outlines a proposed HPLC-UV method, including sample preparation, chromatographic conditions, and validation parameters, based on established methodologies for structurally similar flavonoids.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of flavonoids.[1]

-

Solvents and Reagents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

-

Reference Standard: 5,8-Dihydroxy-6,7-dimethoxyflavone reference standard with a purity of >98%.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5,8-Dihydroxy-6,7-dimethoxyflavone reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.[1]

-

Filtration: Filter the extract through a Whatman No. 1 filter paper or equivalent to remove solid debris.[1]

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

-

Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Chromatographic Conditions

The following HPLC conditions are proposed as a starting point for method development and optimization.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-31 min, 80-20% B; 31-40 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | Based on UV scan; likely between 270 nm and 340 nm. Flavonoids typically have two major UV absorption bands: Band I (300-380 nm) and Band II (240-280 nm).[1] A preliminary UV scan of the standard solution is recommended to determine the absorption maximum (λmax). |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The following parameters should be assessed:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

-

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

-

Accuracy: The accuracy of the method can be determined by performing recovery studies. A known amount of the standard is added to a sample matrix, and the percentage recovery is calculated.

-

Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple replicates of a sample at different concentrations on the same day and on different days. The results are expressed as the relative standard deviation (%RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with a common ratio being 3:1 for LOD and 10:1 for LOQ.[3]

Quantitative Data Summary

The following tables summarize the expected quantitative data for a validated HPLC-UV method for 5,8-Dihydroxy-6,7-dimethoxyflavone. These values are representative of typical flavonoid analysis and must be experimentally determined for this specific method.

Table 1: Linearity and Range

| Parameter | Expected Value |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = ax + b |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Expected Recovery (%) |

| Low | 95 - 105% |

| Medium | 95 - 105% |

| High | 95 - 105% |

Table 3: Precision (%RSD)

| Concentration (µg/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| Low | < 2.0% | < 3.0% |

| Medium | < 2.0% | < 3.0% |

| High | < 2.0% | < 3.0% |

Table 4: Limits of Detection and Quantification

| Parameter | Expected Value |

| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |

| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL to low µg/mL range) |

Visualizations

Caption: Experimental workflow for the quantification of 5,8-Dihydroxy-6,7-dimethoxyflavone.

References

- 1. benchchem.com [benchchem.com]

- 2. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation [mdpi.com]

- 3. The determination of the total flavonoids by UV and a flavone glycoside by HPLC in Torreya grandis Fort Leaves | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Application Note: Cell-Based Assays for Characterizing the Bioactivity of 5,8-Dihydroxy-6,7-dimethoxyflavone

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,8-Dihydroxy-6,7-dimethoxyflavone, a member of the flavonoid class of polyphenolic compounds, represents a promising candidate for therapeutic development due to the known anti-inflammatory and anti-cancer properties of structurally similar molecules.[1][2] Flavonoids are recognized for their capacity to modulate key cellular signaling pathways, with a significant number exerting inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5][6] The NF-κB signaling cascade is a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[5] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.[1][5]

This application note provides detailed protocols for a panel of cell-based assays designed to characterize the cytotoxic, anti-inflammatory, and pro-apoptotic activities of 5,8-Dihydroxy-6,7-dimethoxyflavone. The described workflow enables researchers to determine the compound's therapeutic potential by quantifying its effects on cell viability, its ability to suppress inflammatory cytokine production, and its capacity to induce programmed cell death.

Principle of the Assays

The characterization of 5,8-Dihydroxy-6,7-dimethoxyflavone is achieved through a sequential, three-tiered assay approach:

-

Cell Viability and Cytotoxicity (MTT Assay): This initial screen is crucial to determine the concentration range at which the compound affects cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product.[9][10] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (living) cells, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration).[11]

-

Anti-Inflammatory Activity (IL-6 ELISA): To assess the anti-inflammatory potential, macrophage-like cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6).[12] The ability of 5,8-Dihydroxy-6,7-dimethoxyflavone to inhibit this response is quantified by measuring the concentration of IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]

-

Pro-Apoptotic Activity (Caspase-3 Assay): The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents.[15] Caspase-3 is a critical executioner caspase in the apoptotic pathway.[16] Its activity is measured using a colorimetric assay where activated caspase-3 from cell lysates cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (p-nitroanilide, pNA) that can be quantified spectrophotometrically at 405 nm.[17][18][19] An increase in caspase-3 activity is a hallmark of apoptosis.

Experimental Workflow and Signaling

The following diagrams illustrate the overall experimental process and the targeted biological pathway.

Caption: High-level experimental workflow for characterizing the flavone.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

Materials and Reagents

-

Compound: 5,8-Dihydroxy-6,7-dimethoxyflavone (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line for inflammation assay)

-

Jurkat (human T-cell leukemia line for apoptosis assay)

-

A relevant cancer cell line for cytotoxicity (e.g., HeLa, HepG2)

-

-

Culture Media: DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Reagents for MTT Assay:

-

Reagents for Inflammation Assay:

-

Lipopolysaccharide (LPS) from E. coli

-

Human or Murine IL-6 ELISA Kit.[13]

-

-

Reagents for Apoptosis Assay:

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm and 405 nm)

-

Sterile 96-well cell culture plates (flat-bottom)

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

-

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize (if adherent), count, and seed cells into 96-well plates at an optimized density (e.g., 1 x 10⁴ cells/well for adherent cells, 5 x 10⁴ cells/well for suspension cells) in 100 µL of complete culture medium.[20]

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach (if applicable) and resume growth.

-

Compound Preparation: Prepare serial dilutions of the 5,8-Dihydroxy-6,7-dimethoxyflavone stock solution in serum-free culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

-

Cell Treatment:

-

For MTT and Caspase-3 Assays: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

For IL-6 ELISA: Add 50 µL of the compound dilutions. After 1 hour of pre-treatment, add 50 µL of LPS solution (final concentration e.g., 1 µg/mL) to induce inflammation. For non-stimulated controls, add 50 µL of medium instead of LPS.

-

-

Incubation: Return plates to the incubator for the desired treatment period (e.g., 24 or 48 hours).

Protocol 2: MTT Assay for Cell Viability

-

Add MTT Reagent: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

-

Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20]

-

Solubilize Formazan: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

-

Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: IL-6 ELISA for Anti-inflammatory Activity

-

Collect Supernatant: After the treatment period, centrifuge the 96-well plate (e.g., at 1000 x g for 10 minutes) and carefully collect the cell culture supernatant from each well.

-

Perform ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.[21] This typically involves:

-

Data Analysis: Generate a standard curve from the absorbance values of the known IL-6 standards. Use this curve to calculate the concentration of IL-6 (pg/mL) in each sample. Compare the IL-6 levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Protocol 4: Caspase-3 Activity Assay for Apoptosis

-

Prepare Cell Lysates: After treatment, collect the cells. For suspension cells (like Jurkat), centrifuge the plate. For adherent cells, scrape them.

-

Lyse Cells: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer provided in the assay kit. Incubate on ice for 10-15 minutes.[18][19]

-

Centrifuge: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[18]

-

Perform Assay:

-

Transfer 50 µL of the supernatant (lysate) to a new 96-well plate.

-

Add 50 µL of 2x Reaction Buffer containing DTT to each well.

-

Add 5 µL of the Caspase-3 substrate (DEVD-pNA).[16]

-

-

Incubate and Read: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.[17]

-

Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the compound-treated samples to the vehicle-treated control.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.